molecular formula C7H14Cl2N4 B2879639 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride CAS No. 2138337-25-2

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Cat. No.: B2879639
CAS No.: 2138337-25-2
M. Wt: 225.12
InChI Key: PKCQTJRVIVYQEX-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine moiety

Mechanism of Action

Target of Action

The primary target of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride, also known as 3-TYP, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

3-TYP acts as a selective inhibitor of SIRT3 . It has a higher selectivity for SIRT3 compared to other sirtuins like Sirt1 and Sirt2 . The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that 3-TYP binds to SIRT3 more efficiently, inhibiting its activity.

Biochemical Pathways

The inhibition of SIRT3 by 3-TYP affects the regulation of various cellular processes. For instance, in HepG2 cells exposed to cadmium, 3-TYP has been shown to weaken the increase in SOD2 expression induced by melatonin and inhibit SOD2 activity . SOD2, or superoxide dismutase 2, is an important antioxidant enzyme that protects the cell from oxidative damage.

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol, with solubility values of 29 mg/ml and 125 mg/mL in water This suggests that the compound could be administered in a suitable solvent for in vivo studies

Result of Action

The inhibition of SIRT3 by 3-TYP can have various cellular effects. For example, in HepG2 cells, 3-TYP can weaken the deacetylation of SOD2 expression induced by melatonin and inhibit SOD2 activity . This could potentially lead to an increase in oxidative stress within the cell.

Action Environment

The action of 3-TYP can be influenced by various environmental factors. For instance, the presence of other molecules, such as melatonin, can affect the activity of 3-TYP . Additionally, the pH, temperature, and presence of other proteins could potentially influence the stability and efficacy of 3-TYP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the CuAAC reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups to the triazole ring.

Scientific Research Applications

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,3-triazol-1-yl)piperidine dihydrochloride
  • 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
  • 5-(4-piperidinyl)-4H-1,2,4-triazol-3-amine dihydrochloride

Uniqueness

3-(1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to the specific positioning of the triazole ring on the piperidine moiety, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(2H-triazol-4-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-5-9-11-10-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCQTJRVIVYQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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